molecular formula C10H8Br2O3 B14512876 2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- CAS No. 62547-36-8

2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)-

Cat. No.: B14512876
CAS No.: 62547-36-8
M. Wt: 335.98 g/mol
InChI Key: KMKGCULPJBXTLJ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- is an organic compound characterized by the presence of a propenoic acid group attached to a dibromo-methoxyphenyl ring This compound is notable for its unique structural features, which include multiple bonds, aromatic rings, and functional groups such as carboxylic acid and ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- typically involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development and as a potential therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other propenoic acid derivatives and dibromo-methoxyphenyl compounds. Examples are:

  • 2-Propenoic acid, 3-(4-bromo-2-methoxyphenyl)-, (E)-
  • 2-Propenoic acid, 3-(3,5-dichloro-2-methoxyphenyl)-, (E)-

Uniqueness

2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- is unique due to the presence of two bromine atoms on the aromatic ring, which significantly influences its reactivity and properties. This distinguishes it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

62547-36-8

Molecular Formula

C10H8Br2O3

Molecular Weight

335.98 g/mol

IUPAC Name

3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Br2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3,(H,13,14)

InChI Key

KMKGCULPJBXTLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=CC(=O)O

Origin of Product

United States

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